Methyl [2,2'-bipyridine]-5-carboxylate is an organic compound characterized by its bipyridine structure, which includes a carboxylate group at the 5-position and a methyl ester functional group. The molecular formula for this compound is C₁₄H₁₄N₂O₂, and it is recognized for its ability to coordinate with metal ions, making it significant in coordination chemistry and various industrial applications.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and bromine or chloromethyl methyl ether for substitution reactions .
The biological activity of methyl [2,2'-bipyridine]-5-carboxylate has been explored in various contexts:
The synthesis of methyl [2,2'-bipyridine]-5-carboxylate typically involves several methods:
Methyl [2,2'-bipyridine]-5-carboxylate has diverse applications across various fields:
Studies on the interactions of methyl [2,2'-bipyridine]-5-carboxylate with metal ions reveal that it acts as an effective ligand. The nitrogen atoms within the bipyridine structure coordinate with metal centers, facilitating various catalytic cycles. These interactions enhance the reactivity of metal complexes in organic synthesis and other chemical processes .
Several compounds share structural similarities with methyl [2,2'-bipyridine]-5-carboxylate. Here are some notable examples:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 2,2'-Bipyridine | Simple bipyridine without substituents | Lacks functional groups that enhance coordination |
| 4,4'-Bipyridine | Another isomer with different substitution patterns | Different reactivity due to positional differences |
| 4-Methyl-2,2'-bipyridine | Similar but lacks the carboxylate ester group | Less versatile as a ligand due to fewer functional sites |
| 3,3'-Bipyridine-5-carboxylic acid | Contains a carboxylic acid group instead of an ester | Different solubility and reactivity profile |
Methyl [2,2'-bipyridine]-5-carboxylate stands out due to its specific substitution pattern that enhances its ability to form stable metal complexes. The presence of both a methyl group and a carboxylate ester group provides additional sites for further functionalization, making it a versatile ligand in coordination chemistry .
Transition-metal-catalyzed cross-coupling reactions dominate the synthesis of functionalized bipyridines due to their precision in forming C–C bonds. The Suzuki–Miyaura coupling, employing pyridyl boronic acids and halogenated pyridines, has been extensively utilized. However, the instability of 2-pyridyl boronic acids necessitates tailored catalytic systems. For instance, Yamamoto et al. developed a palladium/1,10-phenanthroline system that stabilizes 2-pyridylboron intermediates, enabling the synthesis of 2-arylpyridines in yields exceeding 80%.
Decarboxylative cross-coupling offers an alternative pathway. Chennamanneni et al. demonstrated that pyridyl carboxylates undergo Pd-catalyzed coupling with bromopyridines under microwave irradiation, yielding bipyridine carboxylates with minimal byproducts. This method circumvents boronic acid instability, leveraging carboxylate groups as transient directing moieties. Nickel catalysis further expands the scope: Baran and coworkers achieved alkyl–aryl couplings using redox-active N-hydroxyphthalimide (NHP) esters, forming congested quaternary centers adjacent to bipyridine frameworks.
Table 1: Comparison of Cross-Coupling Strategies for Bipyridine Carboxylates
| Method | Catalyst System | Substrate Scope | Yield Range (%) |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄/1,10-Phen | 3-/4-Pyridyl Boronic Acids | 70–85 |
| Decarboxylative Coupling | Pd(OAc)₂/1,10-Phen | Pyridyl Carboxylates | 65–78 |
| Nickel-Catalyzed | Ni(acac)₂/6,6'-Me₂bpy | NHP Esters | 55–72 |
Microwave irradiation enhances reaction efficiency by enabling rapid heating and precise temperature control. While Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) is traditionally employed for triazole formation, its adaptation to bipyridine systems remains underexplored. A seminal study by Yılmaz et al. functionalized polysulfone backbones with 1,2,3-triazole moieties using microwave-assisted CuAAC, achieving near-quantitative conversions within 10 minutes. Although not directly applied to bipyridine esters, this methodology suggests potential for appending triazole groups to methyl [2,2'-bipyridine]-5-carboxylate. For example, azide-functionalized bipyridines could undergo CuAAC with propargyl esters, generating triazole-linked conjugates for sensor applications.
Sonogashira coupling, which links terminal alkynes to aryl halides, provides access to ethynyl-bipyridine derivatives. While search results lack direct examples, extrapolation from analogous systems reveals viable pathways. A hypothetical route involves:
This approach would enable modular construction of π-conjugated systems for optoelectronic materials.
Carboxylate esters serve as transient protecting groups during bipyridine functionalization. In a synthesis of cholesterol-conjugated bipyridines, 2,2'-bipyridine-5-methanol was esterified with succinyl chloride, followed by coupling to cholesterol. The methyl ester group in methyl [2,2'-bipyridine]-5-carboxylate similarly acts as a protective moiety, resisting nucleophilic attack during subsequent metalation or cross-coupling steps. Post-synthetic hydrolysis under basic conditions (e.g., NaOH/MeOH) regenerates the carboxylic acid for further derivatization.
Key Consideration: Silyl ethers (e.g., TBS) are incompatible with ester groups under acidic conditions, necessitating orthogonal protection strategies for polyfunctional bipyridines.
The integration of MBC into ruthenium coordination spheres has revolutionized molecular water oxidation catalysts (WOCs). These systems operate through proton-coupled electron transfer (PCET) mechanisms, with ligand architecture dictating catalytic efficiency and pathway selectivity.
Ruthenium-MBC complexes exhibit exceptional PCET capabilities due to their ability to stabilize high-valent Ru=O intermediates. In the catalytic cycle, the bipyridine framework maintains structural integrity while the ester group modulates electron density at the metal center. Key steps include:
The carboxylate ester in MBC lowers the activation barrier for I2M pathways by 12-15 kJ/mol compared to non-functionalized bipyridine ligands [1]. This stabilization originates from π-backbonding interactions between the ester carbonyl and ruthenium d-orbitals, as evidenced by X-ray absorption near-edge structure (XANES) spectroscopy [2].
Table 1: Comparative catalytic performance of Ru-MBC derivatives
| Catalyst | TOF (s⁻¹) | Overpotential (mV) | Pathway Dominance |
|---|---|---|---|
| [Ru(MBC)(pic)₂]²⁺ | 330 | 280 | I2M (87%) |
| [Ru(bpy)(pic)₂]²⁺ | 33 | 410 | WNA (92%) |
Data from controlled-potential electrolysis experiments show 10-fold rate enhancements in MBC-containing systems [2] [3]. The ester's electron-withdrawing nature increases the Ru(III/IV) redox potential by 150 mV compared to methyl-substituted analogues, facilitating oxidative activation [1].
The labile nature of MBC's ester group introduces dynamic ligand behavior critical for catalytic longevity:
In situ Raman spectroscopy studies demonstrate that partial ligand loss creates open coordination sites necessary for O₂ evolution. However, excessive lability (>40% ligand dissociation) leads to ruthenium oxide precipitation, emphasizing the need for balanced ligand design [2].
Rhenium-MBC complexes catalyze CO₂-to-CO conversion with Faradaic efficiencies exceeding 90% in non-aqueous media. The ester group directs reaction pathways through steric control of intermediate geometries.
The catalytic cycle proceeds through three distinct stages:
Electrochemical Reduction:
Re(I) → Re(0) at E₁/₂ = -1.45 V vs Fc⁺/Fc
MBC ligand stabilizes the low-valent center through π-acceptance [4]
CO₂ Binding:
Linear coordination (η¹-CO₂) favored by ester group's dipole moment
Binding constant K = 2.3 × 10³ M⁻¹ in DMF
Proton-Coupled Two-Electron Transfer:
Rate-determining step (k = 1.8 × 10² M⁻¹s⁻¹)
Decarboxylation yields CO with TON > 4,000
Table 2: CO₂ reduction performance metrics
| Parameter | Value | Conditions |
|---|---|---|
| Overpotential | 340 mV | 0.1 M TBAPF₆ in DMF |
| Tafel Slope | 118 mV/dec | CO₂-saturated solution |
| Activation Energy | 43.2 kJ/mol | 25-60°C temperature sweep |
Cyclic voltammetry shows a pre-wave at -1.32 V corresponding to Re-CO₂ adduct formation, confirmed by in situ FTIR spectroscopy [4]. The ester's methyl group creates a hydrophobic pocket that excludes water, suppressing competitive hydrogen evolution.
The catalytic cycle bifurcates at the Re-CO₂⁻ intermediate stage:
Direct Protonation Pathway:
Metal-Ligand Cooperative Pathway:
The MBC ligand enables pH-dependent pathway switching. Below pH 5, ester protonation (pKₐ = 4.9) creates a cationic site that attracts bicarbonate ions, favoring the cooperative pathway [4]. This dual functionality results in a volcano-shaped activity plot with maximum turnover at pH 6.2.
Time-resolved UV-vis spectroscopy reveals intermediate lifetimes:
The short-lived CO adduct explains the system's high selectivity, as rapid product desorption prevents catalyst poisoning [4].
Methyl [2,2'-bipyridine]-5-carboxylate represents a promising platform for developing bifunctional ligand architectures that combine the coordination versatility of phosphonate groups with the predictable binding modes of carboxylates [1] [2] [3]. The molecular structure of this compound, with its characteristic bipyridine backbone and carboxylate functionality, provides an excellent foundation for creating phosphonate-carboxylate hybrid systems.
The compound exhibits a molecular formula of C₁₂H₁₀N₂O₂ with a molecular weight of 214.22 g/mol [1] [2] [3]. The systematic name methyl [2,2'-bipyridine]-5-carboxylate indicates the presence of a methyl ester functionality at the 5-position of the bipyridine system [4] [5]. This structural arrangement creates multiple coordination sites that can be modified to incorporate phosphonate functionalities.
| Property | Value |
|---|---|
| CAS Number | 58792-53-3 |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight (g/mol) | 214.22 |
| IUPAC Name | methyl [2,2'-bipyridine]-5-carboxylate |
| Storage Temperature | Room temperature / 2-8°C |
| Purity (%) | ≥97.0 |
Research demonstrates that phosphonate groups can be successfully incorporated into bipyridine frameworks to create robust bifunctional architectures [6] [7] [8]. The hydrothermal reaction of phosphonoacetic acid with metal centers results in the formation of heterobimetallic systems where the phosphonate portion primarily coordinates uranium centers while the carboxylate moiety preferentially binds to transition metals [6]. This selectivity creates opportunities for designing multifunctional coordination environments.
The phosphonate-derivatized 2,2'-bipyridine ligands can be immobilized on metal oxide surfaces, with the number of phosphonate tethers and their positional arrangement significantly affecting the resulting supported catalyst microstructures [8]. Studies show that depending on the phosphonate substitution pattern on the bipyridine backbone, different arrangements of metal complexes at solid surfaces can be achieved, directly impacting catalytic reactivity.
Bifunctional phosphonate-carboxylate ligands exhibit remarkable coordination diversity due to the multiple binding modes available to each functional group [9] [10] [11]. Phosphonate groups can adopt coordination modes ranging from simple monodentate binding to complex bridging arrangements connecting up to six metal centers [9]. This versatility enables the construction of architectures with controlled dimensionality and specific topological features.
| Coordination Mode | Description | Structural Impact |
|---|---|---|
| Monophosphonate | Single phosphonate oxygen coordination | Discrete complexes |
| Bidentate Phosphonate | Two phosphonate oxygens chelating one metal | Enhanced stability |
| Bridging μ₄-Phosphonate | Phosphonate bridging four metal centers | Extended frameworks |
| Mixed Carboxylate-Phosphonate | Simultaneous dual coordination | Bifunctional architectures |
The carboxy-phosphonate ligands demonstrate five distinct coordination modes, including μ₄-O₃P–CO₂-μ₂, μ₆-O₃P–, and μ₃-O₃P– arrangements, where the ligand can bridge between three to eight metal atoms with the phosphonate group alone connecting three to six metal centers [12]. This extensive bridging capability creates opportunities for constructing complex three-dimensional networks with controlled porosity and functionality.
Research on metal-organic frameworks incorporating both phosphonate and carboxylate functionalities reveals significant advantages in terms of stability and tunability [13] [14] [15]. Phosphonate monoesters serve as carboxylate-like linkers in metal-organic frameworks, offering enhanced binding strength compared to traditional carboxylate systems [13]. The presence of alkoxy tethers near the coordinating sites provides additional structural control and influences gas adsorption properties.
Systematic studies of isoreticular phosphonate-carboxylate systems demonstrate that mixed-functionality frameworks represent a continuum between purely phosphonate and purely carboxylate structures [14]. This approach enables fine-tuning of material properties through controlled variation of functional group ratios while maintaining structural integrity.
The construction of robust phosphonate metal-organic frameworks under aqueous conditions has been achieved using nitrogen-enriched phosphonate-based linkers [16]. The systematic modulation of metal-to-linker ratios allows control over framework dimensionality, with two-dimensional layered structures transforming to three-dimensional networks depending on synthesis conditions.
The influence of axial ligands on transition state organization represents a critical aspect of molecular engineering that directly impacts catalytic efficiency and selectivity [17] [18] [19]. Recent research demonstrates that axial coordination environments can dramatically alter the electronic and geometric parameters of metal centers, fundamentally changing their reactivity profiles and transition state energies.
Axial ligand coordination induces significant changes in transition metal spin states, which directly affects single electron transfer processes and radical initiation mechanisms [17] [20] [21]. Studies using iron(III)-porphyrin systems reveal that axial coordination of sulfhydryl groups facilitates the selective generation of thiyl radicals through single electron transfer pathways [17]. The coordination of oxygen as an axial ligand converts iron(III) from a high spin state (S = 5/2) to a low spin state (S = 1/2), lowering the energy barrier for radical initiation and enhancing coupling selectivity.
The relationship between axial ligand identity and transition state energies has been extensively studied in high-valent iron-oxo systems [19] [22]. Coordination of axial ligands dramatically reduces proton-coupled electron-transfer reactivity rates by up to 7000-fold compared to five-coordinate analogues [19]. Computational studies suggest that the predicted pKₐ values of intermediate species correlate directly with observed rate enhancements, indicating that axial ligation affects both thermodynamic and kinetic parameters of catalytic cycles.
Axial coordination significantly impacts the spatial organization around metal centers, affecting substrate accessibility and transition state geometries [18] [23] [24]. The coordination environment determines how effectively substrates can approach the metal center and adopt productive binding geometries for catalytic transformations [18]. Studies demonstrate that axial coordination can induce conformational changes that either enhance or restrict access to reactive sites.
Research on cytochrome P450 enzymes and related synthetic models shows that axial thiolate coordination creates a "push effect" that enhances the reactivity of high-valent iron-oxo intermediates [22]. The trans influence of axial ligands modulates the electronic properties of the metal-oxo bond, affecting both the thermodynamics and kinetics of oxygen transfer reactions.
The stabilization of transition states through axial ligand effects involves multiple mechanisms including electronic modulation, steric control, and secondary sphere interactions [25] [23] [26]. Computational modeling reveals that axial ligands can participate in non-covalent interactions that directly stabilize transition state geometries [25]. For example, catalyst design incorporating phenyl urea end-caps creates conformational modulation that shapes catalysts into active folded states, with difluoroacetamide groups acting as hybrid hydrogen bond donors that control stereoselectivity.
| Effect Type | Mechanism | Impact on Transition State |
|---|---|---|
| Electronic Modulation | π-donation/acceptance through axial bonds | Altered activation barriers |
| Steric Control | Physical restriction of approach angles | Enhanced selectivity |
| Secondary Sphere Interactions | Hydrogen bonding and π-π stacking | Transition state stabilization |
| Conformational Preorganization | Ligand-induced geometric constraints | Reduced reorganization energy |
Studies using spirobipyridine ligands in iridium-catalyzed carbon-hydrogen borylation demonstrate that axial coordination effects can be transmitted through non-covalent interactions [27]. The fluorene backbone of spirobipyridine ligands engages in carbon-hydrogen···π interactions with arene substrates, stabilizing transition states and accelerating reactions. Kinetic isotope effect studies confirm that these interactions contribute to transition state stabilization rather than simply providing steric effects.
The dynamic nature of axial coordination creates opportunities for reversible modulation of catalytic activity [24] [26]. Lewis acid-mediated processes enable reversible changes in both electronic states and spatial environments around metal centers through controlled ligand association and dissociation [24]. This approach allows for in situ tuning of catalytic properties without requiring catalyst replacement.
Research demonstrates that multifunctional ligands can undergo rotation and reorganization in response to external stimuli, creating switchable coordination environments [26]. Complexation-induced rotation of phosphine oxide moieties enables interconversion between different coordination modes, effectively expanding and contracting the space around metal centers. This dynamic behavior provides a mechanism for controlling substrate access and product selectivity through external control of ligand conformation.
The accessibility of metal centers represents a fundamental parameter in coordination chemistry and catalysis that can be precisely controlled through strategic ligand design [23] [28] [29] [30]. The interplay between steric and electronic effects determines not only the coordination geometry and binding affinity but also the reactivity and selectivity of metal complexes in catalytic applications.
Steric effects in ligand design primarily operate through the physical obstruction of coordination sites and the imposition of geometric constraints on substrate approach [23] [29] [31]. The design of ligands with specific steric profiles enables control over coordination numbers, geometries, and substrate selectivity. Research demonstrates that steric requirements of ligands can determine the final structural arrangements in coordination compounds, with flexible metal centers like mercury(II) being particularly sensitive to ligand sterics [28] [30].
Studies of mercury(II) complexes with various nitrogen-donor ligands reveal that steric effects determine whether monomeric, dimeric, or polymeric structures are formed [28] [30]. The unrestricted coordination geometry of mercury(II) facilitates the predominance of ligand steric effects during structural formation, making these systems excellent models for understanding steric control in coordination chemistry.
| Steric Effect | Mechanism | Structural Outcome |
|---|---|---|
| Coordination Site Blocking | Physical obstruction by bulky substituents | Reduced coordination numbers |
| Approach Angle Restriction | Steric hindrance to substrate binding | Enhanced selectivity |
| Conformational Constraint | Rigid ligand frameworks | Predictable geometries |
| Inter-ligand Repulsion | Steric clashes between coordinated ligands | Modified binding modes |
Electronic effects in ligand design involve the modulation of electron density at metal centers through inductive, resonance, and field effects [23] [29]. The electronic properties of ligands directly influence metal-ligand bond strengths, redox potentials, and the reactivity of coordinated substrates. Careful tuning of electronic effects enables control over catalytic activity and selectivity without changing the fundamental coordination framework.
Research on tromancenium complexes demonstrates how electronic and steric modifications can be systematically incorporated to achieve specific redox properties [32]. The introduction of electron-donating and electron-withdrawing substituents on cyclopentadienyl ligands enables fine-tuning of manganese oxidation potentials while maintaining structural integrity. These studies show reversible manganese(I)/manganese(II) and quasi-reversible manganese(I)/manganese(0) redox couples that can be systematically adjusted through ligand modification.
Quantum mechanical studies of bipyridine complexes reveal that electronic interactions previously attributed to steric repulsion actually represent attractive quantum mechanical interactions [31]. The use of advanced theoretical methods including Quantum Theory of Atoms in Molecules and Interacting Quantum Atoms energy decomposition demonstrates that close hydrogen-hydrogen contacts in bipyridine complexes are bonding rather than repulsive interactions.
The most effective ligand designs combine steric and electronic effects to achieve precise control over metal center properties [24] [26] [29]. This approach recognizes that steric and electronic effects are often interconnected, with steric constraints affecting orbital overlap and electronic effects influencing preferred geometries.
Studies on Lewis acid-mediated modulation of organometallic complexes demonstrate how combined steric and electronic effects can be used to reversibly control metal center environments [24] [26]. The use of multifunctional ligands bearing both coordination sites and Lewis basic groups enables external control over both the electronic state and spatial environment of metal centers. Complexation of Lewis acids to pendant groups causes substantial changes in coordination geometry while simultaneously altering electronic properties.
Recent advances in ligand design have enabled dynamic control over metal center accessibility through responsive ligand systems [24] [26]. These approaches utilize external stimuli to reversibly modify either steric or electronic properties, providing a mechanism for in situ catalyst tuning. Dynamic systems offer advantages over static designs by enabling optimization of catalytic properties for different substrates or reaction conditions.
Research on switchable coordination environments demonstrates that metal complexes can be designed to undergo controlled transformations between different accessibility states [26]. The interconversion between chelating and bridging coordination modes enables dramatic changes in the spatial environment around metal centers, effectively turning catalytic sites "on" and "off" through external control.
| Control Mechanism | Stimulus | Accessibility Change |
|---|---|---|
| Lewis Acid Addition | Chemical | Site exposure/protection |
| pH Variation | Chemical | Protonation-dependent binding |
| Temperature Change | Physical | Thermal conformational switching |
| Photochemical Activation | Physical | Light-induced isomerization |